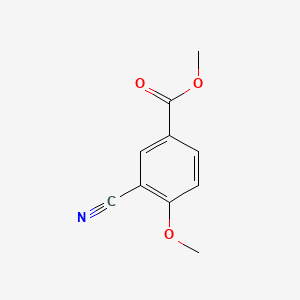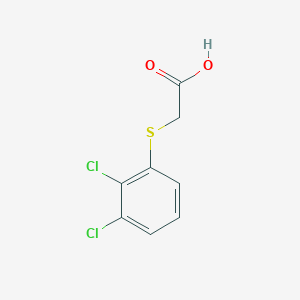
4,4'-二叔丁基-2,2'-联吡啶
描述
4,4’-Di-tert-butyl-2,2’-bipyridine is a white crystalline compound . It is used as a ligand in chemical reactions and is an efficient reagent for the oxidation of primary and secondary alcohols to carbonyl compounds . It also enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides .
Synthesis Analysis
The compound can be synthesized from the reaction of MoO2Cl2(tbbpy) in water under microwave-assisted heating at 120 °C for 4 hours . It can also be prepared from 4-(tert-butyl)-2-(tert-butyl-dimethylsilyl)pyridine and 2-bromo-4-(tert-butyl)pyridine through a Hiyama-Denmark cross-coupling reaction .Molecular Structure Analysis
The structure of the oxodiperoxo complex MoO(O2)2(tbbpy) (tbbpy = 4,4’-di-tert-butyl-2,2’-bipyridine) was determined by single crystal X-ray diffraction .Chemical Reactions Analysis
4,4’-Di-tert-butyl-2,2’-bipyridine acts as a ligand in various chemical reactions . It is used in the synthesis of oxidovanadium (IV) complex [VOCl2(dbbpy)(H2O)], which is used as a catalyst for the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide .Physical And Chemical Properties Analysis
4,4’-Di-tert-butyl-2,2’-bipyridine is a white to almost white powder or crystal . Its melting point ranges from 159.0 to 163.0 °C .科学研究应用
Synthesis of 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate
4,4′-Di-tert-butyl-2,2′-bipyridinium trifluoromethanesulfonate was synthesized by stirring 4,4′-Di-tert-butyl-2,2′-bipyridine with scandium(III) trifluoromethanesulfonate in acetonitrile, followed by precipitation with diethyl ether . This is a safe and simple method to obtain mono-protonated bipyridinium trifluoromethanesulfonate without the direct use of trifluoromethanesulfonic acid .
Use in Synthetic Organic Reactions
Protonated pyridinium salts, including 4,4′-Di-tert-butyl-2,2′-bipyridinium, are widely used in synthetic organic reactions such as oxidation reactions, Brønsted acid-catalyzed reactions, and photochemical reactions .
Use in Host-Guest Chemistry
4,4′-Di-tert-butyl-2,2′-bipyridinium is also used in host-guest chemistry , which involves the study of complex molecules that are capable of binding other entities within their structure.
4. Use in Proton-Coupled Electron Transfer Processes Proton-coupled electron transfer processes, which are fundamental to many chemical reactions and biological processes, also utilize 4,4′-Di-tert-butyl-2,2′-bipyridinium .
Synthesis of Oxo(diperoxo)(4,4’-di-tert-butyl-2,2’-bipyridine)-molybdenum (VI)
The oxodiperoxo complex MoO(O2)2(tbbpy) (tbbpy = 4,4’-di-tert-butyl-2,2’-bipyridine) was isolated from the reaction of MoO2Cl2(tbbpy) in water under microwave-assisted heating at 120 °C for 4 h . This complex is known to be an extremely useful catalyst in the epoxidation of olefins .
Use in Iron-Catalyzed Ortho-Allylation
4,4′-Di-tert-butyl-2,2′-dipyridyl can be used as a ligand in iron-catalyzed ortho-allylation of 1-arylpyrazoles via C-H activation .
安全和危害
未来方向
The compound has potential applications in various fields due to its ability to act as a ligand in chemical reactions . It can be used in the synthesis of oxidovanadium (IV) complex, which is used as a catalyst for the epoxidation of cyclooctene . It also enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides , suggesting its potential use in the development of new synthetic methodologies.
属性
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNLQUKVUJITMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Di-tert-butyl-2,2'-bipyridine | |
CAS RN |
72914-19-3 | |
| Record name | 4,4'-Di-tert-butyl-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4,4'-Di-tert-butyl-2,2'-bipyridine?
A1: The molecular formula of dtbbpy is C18H24N2. Its molecular weight is 268.40 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize dtbbpy and its metal complexes?
A2: Researchers commonly utilize various spectroscopic techniques to characterize dtbbpy and its metal complexes. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and insights into the electronic environment of the ligand and the metal center in complexes. [, , , ]
- Infrared (IR) Spectroscopy: Useful for identifying functional groups and analyzing bonding interactions within the molecule, particularly in metal carbonyl complexes. [, , ]
- UV-Vis Spectroscopy: Helps characterize the electronic transitions within the molecule, providing information on the energy levels and potential photophysical properties of the complexes. [, , , , ]
- Electron Paramagnetic Resonance (EPR) Spectroscopy: Used to study complexes with unpaired electrons, providing information about the electronic structure and spin density distribution. [, , ]
Q3: How does the presence of tert-butyl groups in dtbbpy affect its solubility and stability?
A3: The tert-butyl groups in dtbbpy enhance its solubility in organic solvents while reducing its solubility in water. [, , , ] This makes it particularly useful in non-aqueous synthetic procedures and applications involving hydrophobic environments. Additionally, the bulky tert-butyl groups provide steric hindrance, often leading to increased stability of the resulting metal complexes. [, , , ]
Q4: What types of catalytic reactions are dtbbpy-containing metal complexes known to catalyze?
A4: dtbbpy-containing metal complexes exhibit catalytic activity in a variety of reactions, including:
- Epoxidation of olefins: Molybdenum(VI) complexes with dtbbpy have demonstrated effectiveness in catalyzing the epoxidation of cyclooctene, showcasing potential for organic synthesis applications. [, ]
- Hydrogen evolution: Ruthenium(II)-palladium(II) complexes incorporating dtbbpy have been explored as photocatalysts for hydrogen production from water, highlighting their potential in solar energy conversion. [, , ]
- Carbon dioxide reduction: Manganese(I) tricarbonyl complexes containing dtbbpy demonstrate activity in electrocatalytic carbon dioxide reduction, showcasing their potential in addressing environmental concerns. [, ]
- C-H bond activation and borylation: Iridium complexes with dtbbpy can catalyze the borylation of arenes, heteroarenes, and organometallic compounds, demonstrating their utility in organic synthesis. [, ]
Q5: How does the structure of the dtbbpy ligand influence the selectivity of the catalytic reaction?
A5: The steric bulk of the tert-butyl groups in dtbbpy can influence the selectivity of catalytic reactions by hindering access to the metal center. This can favor the formation of specific products by controlling the orientation of reacting species within the coordination sphere of the metal complex. [, , ]
Q6: How is computational chemistry employed in understanding the properties and reactivity of dtbbpy-containing complexes?
A6: Computational methods like Density Functional Theory (DFT) are essential for studying dtbbpy complexes. DFT calculations can:
- Predict molecular geometries and electronic structures: This helps researchers understand the spatial arrangement of atoms and the distribution of electrons within the complex. [, , ]
- Calculate spectroscopic properties: Simulated UV-Vis and IR spectra can be compared to experimental data to validate structural assignments and gain insights into electronic transitions and bonding. [, , ]
- Model reaction mechanisms and predict reaction outcomes: This enables researchers to rationalize observed reactivity and design new catalysts with improved activity and selectivity. [, , ]
Q7: How do modifications to the dtbbpy structure, such as the introduction of electron-donating or electron-withdrawing groups, affect the properties of the resulting metal complexes?
A7: Modifications to the dtbbpy structure can significantly impact the photophysical and electrochemical properties of the resulting metal complexes:
- Electron-donating groups: Increase the electron density at the metal center, typically resulting in a red-shift in absorption and emission spectra and a decrease in the metal's oxidation potential. [, , ]
- Electron-withdrawing groups: Decrease the electron density at the metal center, causing a blue-shift in absorption and emission spectra and an increase in the metal's oxidation potential. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

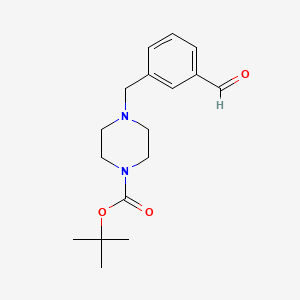

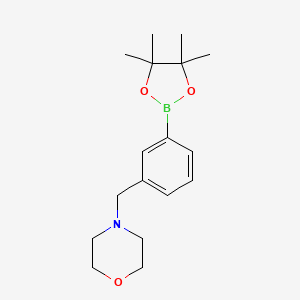
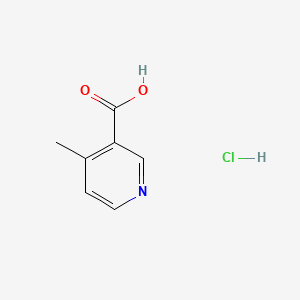
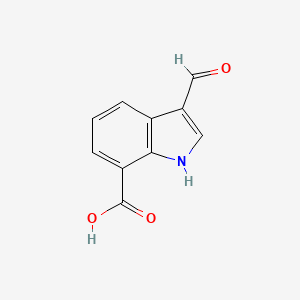
![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile](/img/structure/B1334648.png)
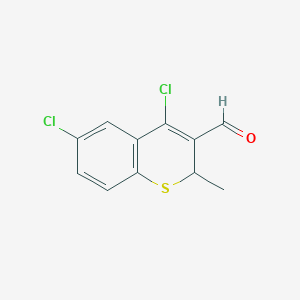


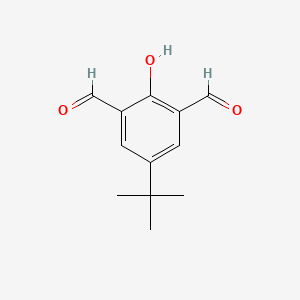
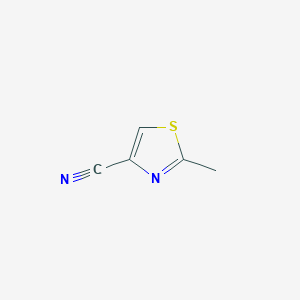
![5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1334657.png)
